

"application of NMR spectroscopy in the structural elucidation of N-Propyl hexylone"

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Compound of Interest

Compound Name: N-Propyl hexylone hydrochloride

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Application of NMR Spectroscopy in the Structural Elucidation of N-Propyl Hexylone

Application Note

Abstract

This document provides a detailed overview and experimental protocols for the structural elucidation of N-Propyl hexylone, a synthetic cathinone, using Nuclear Magnetic Resonance (NMR) spectroscopy. The combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. This note is intended for researchers, scientists, and drug development professionals working on the characterization of novel psychoactive substances.

Introduction

N-Propyl hexylone is a synthetic cathinone, a class of psychoactive substances that are structurally related to cathinone, the active alkaloid in the khat plant. The structural elucidation of such novel psychoactive substances is crucial for forensic analysis, pharmacological studies, and regulatory control. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of organic compounds in solution. Through



the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity of atoms within a molecule can be determined.

This application note details the use of a suite of NMR experiments to confirm the structure of **N-Propyl hexylone hydrochloride** (Figure 1).

Figure 1. Chemical Structure of N-Propyl hexylone hydrochloride.

Data Presentation

The structural confirmation of N-Propyl hexylone was achieved through comprehensive NMR analysis. The following tables summarize the assigned chemical shifts for the proton (¹H) and carbon (¹³C) nuclei. The numbering scheme used for the assignments is shown in Figure 2.

Figure 2. Numbering of N-Propyl hexylone for NMR signal assignment.

Table 1: ¹H NMR Spectroscopic Data for N-Propyl hexylone hydrochloride



Position	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
1'	~7.65	d	1.8	1H
4'	~7.45	dd	8.2, 1.8	1H
5'	~6.90	d	8.2	1H
7'	~6.10	S	-	2H
2	~5.15	m	-	1H
4	~3.15	m	-	2H
5	~1.65	m	-	2H
6	~0.95	t	7.4	3H
8	~2.95	m	-	2H
9	~1.85	m	-	2H
10	~1.35	m	-	2H
11	~0.90	t	7.3	3H
NH	~9.50	br s	-	1H

Note: Chemical shifts are referenced to the residual solvent signal. The broad singlet for the amine proton (NH) may be exchangeable with D₂O.

Table 2: ¹³C NMR Spectroscopic Data for N-Propyl hexylone hydrochloride



Position	Chemical Shift (ppm)	DEPT-135
1'	~132.5	С
2'	~126.0	С
3'	~148.5	С
4'	~152.0	С
5'	~108.5	СН
6'	~109.0	СН
7'	~102.0	CH ₂
1 (C=O)	~195.0	С
2	~65.0	СН
3	~48.0	CH ₂
4	~30.0	CH ₂
5	~22.5	CH ₂
6	~14.0	CH₃
8	~50.0	CH ₂
9	~19.0	CH ₂
10	~11.0	CH₃

Experimental Protocols Sample Preparation

- Weigh approximately 10-20 mg of **N-Propyl hexylone hydrochloride**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent may depend on the solubility of the sample and the desired resolution of exchangeable protons.
- Transfer the solution to a 5 mm NMR tube.



• Cap the NMR tube and gently invert to ensure a homogenous solution.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

- 1. ¹H NMR Spectroscopy
- Pulse Program: zg30
- Solvent: CDCl3
- Temperature: 298 K
- Number of Scans (ns): 16
- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): 4.0 s
- Spectral Width (sw): 20 ppm
- Transmitter Offset (o1p): 6.0 ppm
- 2. ¹³C{¹H} NMR Spectroscopy
- Pulse Program: zgpg30
- Solvent: CDCl₃
- Temperature: 298 K
- Number of Scans (ns): 1024
- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): 1.0 s
- Spectral Width (sw): 240 ppm



• Transmitter Offset (o1p): 120 ppm

3. DEPT-135 Spectroscopy

• Pulse Program: dept135

Solvent: CDCl₃

• Temperature: 298 K

• Number of Scans (ns): 256

• Relaxation Delay (d1): 2.0 s

• Spectral Width (sw): 240 ppm

• Transmitter Offset (o1p): 120 ppm

4. 2D ¹H-¹H COSY Spectroscopy

Pulse Program: cosygpqf

Solvent: CDCl₃

• Temperature: 298 K

• Number of Scans (ns): 8

• Relaxation Delay (d1): 1.5 s

• Acquisition Time (aq): 0.2 s

• Spectral Width (sw): 12 ppm in both dimensions

• Number of Increments: 256

5. 2D ¹H-¹³C HSQC Spectroscopy

• Pulse Program: hsqcedetgpsisp2.3



Solvent: CDCl₃

• Temperature: 298 K

• Number of Scans (ns): 16

• Relaxation Delay (d1): 1.5 s

• Spectral Width (sw): 12 ppm (F2), 165 ppm (F1)

• Number of Increments: 256

6. 2D ¹H-¹³C HMBC Spectroscopy

• Pulse Program: hmbcgplpndqf

Solvent: CDCl₃

• Temperature: 298 K

• Number of Scans (ns): 32

• Relaxation Delay (d1): 1.5 s

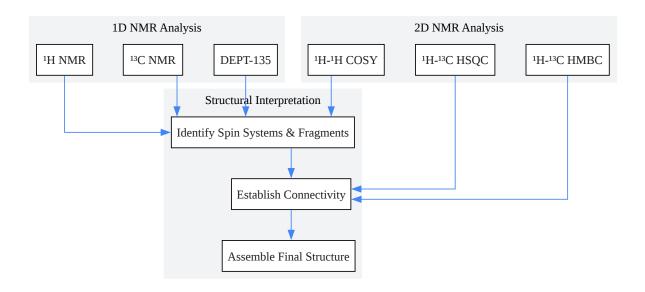
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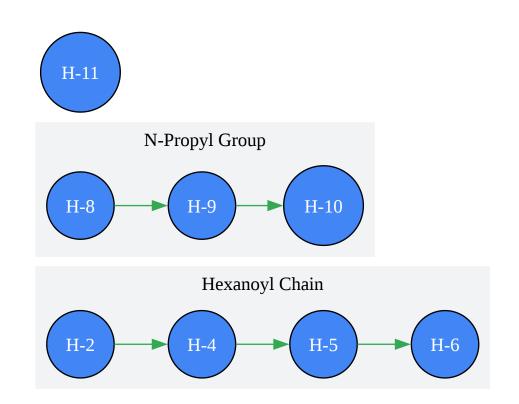
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Structure Elucidation Workflow

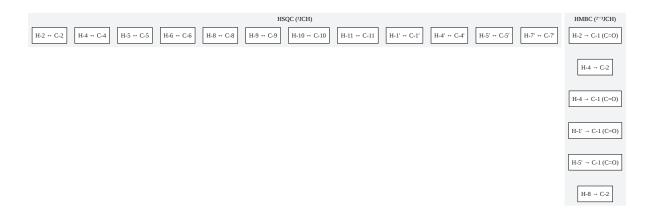
The structural elucidation of N-Propyl hexylone follows a logical progression of NMR experiments.











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